molecular formula C6H5BrFNO B1383135 3-Bromo-2-fluoro-5-methoxypyridine CAS No. 1227578-33-7

3-Bromo-2-fluoro-5-methoxypyridine

Cat. No. B1383135
M. Wt: 206.01 g/mol
InChI Key: YSJKSOJQHWPDDC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxypyridine is a compound used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine . It is a colorless to pale-yellow liquid or solid .


Synthesis Analysis

The synthesis of 3-bromo-2-fluoro-5-methoxy-pyridine involves a solution of 5-bromo-6-fluoro-pyridin-3-ol and NaH in DMF. CH3I is added dropwise to this solution .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-2-methoxypyridine is C6H5BrFNO, and its molecular weight is 206.01 . The InChI code is 1S/C6H5BrFNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 .


Chemical Reactions Analysis

3-Bromo-5-fluoro-2-methoxypyridine is used in the synthesis of 5-Fluoro-2-methoxy-3- (2R)-2-pyrrolidinylpyridine .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxypyridine is a colorless to pale-yellow liquid or solid . It has a molecular weight of 206.01 , a flash point of 68 °C , a specific gravity of 1.67 , and a refractive index of 1.54 .

Scientific Research Applications

Synthesis and Chemical Transformations

Medicinal Chemistry and Drug Development

  • Nucleoside Analogs : Nesnow and Heidelberger (1973) investigated the transformation of a similar compound into nucleoside analogs related to 5-fluorouracil, an important compound in cancer treatment (S. Nesnow & C. Heidelberger, 1973).
  • Bicyclic δ-Lactams Synthesis : Sośnicki (2009) described the synthesis of bicyclic δ-lactams from 5-functionalised -2-methoxypyridines, indicating the versatility of such compounds in creating biologically active structures (J. Sośnicki, 2009).

Radiochemistry and Imaging

Bioconjugate Chemistry

Safety And Hazards

3-Bromo-5-fluoro-2-methoxypyridine is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

properties

IUPAC Name

3-bromo-2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJKSOJQHWPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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